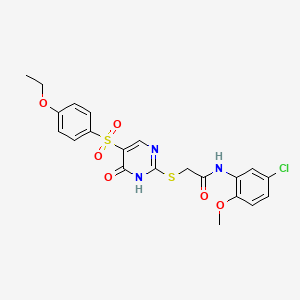

N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

説明

- Its chemical structure consists of a central acetamide group linked to a thio-pyrimidine ring and various substituents.

- The compound’s molecular formula is C20H19ClN4O5S.

- It exhibits interesting pharmacological properties, making it relevant for scientific research.

N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: , is a synthetic organic compound.

特性

分子式 |

C21H20ClN3O6S2 |

|---|---|

分子量 |

510.0 g/mol |

IUPAC名 |

N-(5-chloro-2-methoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C21H20ClN3O6S2/c1-3-31-14-5-7-15(8-6-14)33(28,29)18-11-23-21(25-20(18)27)32-12-19(26)24-16-10-13(22)4-9-17(16)30-2/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) |

InChIキー |

CIPGIMNZMLPIAA-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes:

Reaction Conditions:

Industrial Production:

化学反応の分析

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Chemistry: Compound X serves as a versatile building block for the synthesis of other complex molecules.

Biology: It may exhibit biological activity, making it relevant for drug discovery or bioorganic studies.

Medicine: Investigate its potential as an anticancer agent or enzyme inhibitor.

Industry: Used in the production of specialty chemicals or pharmaceutical intermediates.

作用機序

Targets: Compound X likely interacts with specific enzymes, receptors, or cellular pathways.

Pathways: Further research is needed to elucidate its precise mechanism, but it could affect cell proliferation, apoptosis, or signal transduction.

類似化合物との比較

Similar Compounds:

Uniqueness: Compound X’s sulfonyl-thioacetamide combination distinguishes it from related compounds.

Remember that this information is based on available knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases

生物活性

N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 429.89 g/mol. The presence of a chloro group, methoxy group, and a sulfonyl moiety contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission.

- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis, suggesting its potential use in treating bacterial infections.

Biological Activity Data

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study evaluated the compound's effect on AChE and found a significant inhibition rate, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's disease.

-

Antibacterial Activity :

- In vitro tests demonstrated the compound's effectiveness against various bacterial strains. The results showed a concentration-dependent response, indicating that higher concentrations yield better antibacterial effects.

-

Antitumor Research :

- In a recent study focusing on cancer therapies, the compound was tested on different cancer cell lines. Results indicated that it could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。